5-Bromo-2-chloro-8-methoxyquinoline
Description
5-Bromo-2-chloro-8-methoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methoxy group (-OCH₃) at the 8-position of the quinoline core. Quinoline scaffolds are widely studied for their applications in medicinal chemistry, materials science, and radiopharmaceutical development due to their tunable electronic properties and ability to participate in diverse chemical reactions .
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
5-bromo-2-chloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3 |
InChI Key |
QQNNCDCZFNLBEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CC(=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1)
- Structure : Bromine (5), methoxy (8), methyl (2).
- Key Differences: The 2-methyl group in this compound replaces the 2-chloro substituent in the target molecule. Methyl groups introduce steric hindrance but lack the electronegativity of chlorine, reducing electrophilicity at the 2-position. This may limit its utility in nucleophilic substitution reactions compared to 5-Bromo-2-chloro-8-methoxyquinoline .
- Applications : Used in synthetic chemistry for stability-driven applications, such as ligand design or material precursors.
4-Bromo-8-methoxyquinoline (CAS N/A)
- Structure : Bromine (4), methoxy (8).
- Key Differences: Bromine at the 4-position alters the electronic distribution of the quinoline ring, making it less reactive toward electrophilic aromatic substitution at the 5-position compared to the target compound. Crystallographic studies reveal planar molecular geometry with weak intermolecular interactions, suggesting utility in crystal engineering .
- Applications : Precursor for radiohalogenated PET/SPECT tracers targeting amyloid plaques and metalloproteinases .
4-Bromo-8-chloro-5-methoxy-2-methylquinoline (CAS 1189107-60-5)
- Structure : Bromine (4), chlorine (8), methoxy (5), methyl (2).
- Key Differences: Multiple halogen substitutions increase molecular weight (C₁₁H₉BrClNO) and steric complexity.
- Applications: Potential intermediate for antitumor or antimicrobial agents due to dual halogenation.
Functional Group Variations
5-Bromo-8-chloroisoquinoline (CAS 956003-79-5)
- Structure: Isoquinoline core with bromine (5) and chlorine (8).
- Key Differences: Structural isomerism (isoquinoline vs. quinoline) changes the nitrogen atom’s position, altering π-electron distribution and hydrogen-bonding capabilities. This impacts biological activity; for example, isoquinoline derivatives often exhibit enhanced affinity for CNS targets .
- Applications : Investigated in neurological drug discovery.
8-(Benzyloxy)-5-bromoquinoline (CAS 202259-06-1)
- Structure : Benzyloxy (8), bromine (5).
- However, it may reduce metabolic stability due to susceptibility to oxidative cleavage .
- Applications : Candidate for CNS-targeted therapeutics.
Research Findings and Data Tables
Table 1: Comparative Properties of Selected Quinoline Derivatives
| Compound Name | Molecular Formula | Substituents (Positions) | Key Applications | Reactivity Notes |
|---|---|---|---|---|
| This compound | C₁₀H₇BrClNO | Br (5), Cl (2), OCH₃ (8) | Synthetic intermediate, drug discovery | High electrophilicity at C2 due to Cl |
| 5-Bromo-8-methoxy-2-methylquinoline | C₁₁H₁₀BrNO | Br (5), OCH₃ (8), CH₃ (2) | Ligand design, materials | Steric hindrance limits C2 reactivity |
| 4-Bromo-8-methoxyquinoline | C₁₀H₈BrNO | Br (4), OCH₃ (8) | Radiopharmaceutical precursor | Planar structure, weak crystal interactions |
| 4-Bromo-8-chloro-5-methoxy-2-methylquinoline | C₁₁H₉BrClNO | Br (4), Cl (8), OCH₃ (5), CH₃ (2) | Anticancer research | Dual halogenation enhances cross-coupling potential |
| 5-Bromo-8-chloroisoquinoline | C₉H₅BrClN | Br (5), Cl (8) | Neurological agents | Isoquinoline core alters target binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
